Product packaging for 6-Methyl-6-azaspiro[3.4]octan-2-ol(Cat. No.:CAS No. 2306271-18-9)

6-Methyl-6-azaspiro[3.4]octan-2-ol

Cat. No.: B11752474
CAS No.: 2306271-18-9
M. Wt: 141.21 g/mol
InChI Key: HIWMYGORKCKUQT-UHFFFAOYSA-N
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Description

6-Methyl-6-azaspiro[3.4]octan-2-ol is a spirocyclic chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is characterized by a unique spiro[3.4]octane core structure, which incorporates both a nitrogen and a hydroxyl group, making it a valuable and versatile scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of azaspiro[3.4]octane derivatives that have been investigated as potent and selective agonists for the muscarinic M4 receptor . Research in this area targets the development of novel therapeutics for a range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and other neurological and psychiatric conditions . The structural features of this compound, particularly the spirocyclic system that can impart structural rigidity and improve physicochemical properties, make it a privileged building block for the synthesis of more complex bioactive molecules. It serves as a key intermediate for further chemical functionalization. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B11752474 6-Methyl-6-azaspiro[3.4]octan-2-ol CAS No. 2306271-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2306271-18-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-methyl-6-azaspiro[3.4]octan-2-ol

InChI

InChI=1S/C8H15NO/c1-9-3-2-8(6-9)4-7(10)5-8/h7,10H,2-6H2,1H3

InChI Key

HIWMYGORKCKUQT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(C2)O

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 6 Azaspiro 3.4 Octan 2 Ol

Strategies for Spiro[3.4]octane Framework Construction

The assembly of the 6-azaspiro[3.4]octane core, which features a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring at a common carbon atom, can be approached through various synthetic strategies. These methods primarily involve the sequential or concerted formation of the two rings.

Annulation Approaches for the Four-Membered Ring

One of the primary strategies for constructing the 2-azaspiro[3.4]octane system, a close analog of the target molecule's core, involves the formation of the azetidine ring onto a pre-existing cyclopentane moiety. rsc.orgresearcher.life This can be achieved through several routes that employ readily available starting materials and conventional chemical transformations. rsc.org

One such approach begins with cyclopentanone (B42830). A key transformation is the addition of a suitable C1-N unit that can undergo cyclization. For instance, the reaction of cyclopentanone with a reagent like tosylmethyl isocyanide (TosMIC) can lead to the formation of a cyanocyclopentane derivative, which can then be elaborated into a 1-(aminomethyl)cyclopentane derivative. Subsequent intramolecular cyclization, often requiring the introduction of a leaving group on a one-carbon extension from the amino group, can then form the azetidine ring.

Another viable method involves the use of 1,1-disubstituted cyclopentane precursors. For example, starting from 1,1-bis(hydroxymethyl)cyclopentane, selective functionalization of the hydroxyl groups to create a leaving group on one arm and a protected amine on the other sets the stage for an intramolecular nucleophilic substitution to forge the azetidine ring.

A notable synthesis of the parent 2-azaspiro[3.4]octane scaffold involves the reaction of 1,1-bis(chloromethyl)cyclopentane (B14539252) with a protected amine, followed by a base-mediated cyclization to yield the spiro-azetidine. Subsequent deprotection affords the core structure.

Annulation Approaches for the Five-Membered Ring

Conversely, the cyclopentane ring can be constructed onto a pre-existing azetidine ring. rsc.orgresearcher.life This strategy often commences with a suitably functionalized azetidine derivative. A common starting material is azetidin-3-one (B1332698), which can be protected on the nitrogen atom.

A Horner-Wadsworth-Emmons olefination of N-protected azetidin-3-one can introduce an exocyclic double bond with an ester functionality. rsc.org This intermediate can then undergo a [3+2] cycloaddition reaction to build the five-membered ring. For instance, reaction with an appropriate three-carbon component, such as a substituted allyl or homoallyl species, can lead to the formation of the spiro[3.4]octane framework.

Another approach involves the alkylation of an enolate derived from an N-protected azetidin-3-one with a bifunctional four-carbon chain. The introduced chain can then be cyclized to form the cyclopentane ring.

Cyclization Reactions in Spirocycle Formation

Intramolecular cyclization is a cornerstone in the synthesis of spirocyclic systems like 6-methyl-6-azaspiro[3.4]octan-2-ol. A plausible and direct route to the target molecule involves the cyclization of a precursor that already contains all the necessary atoms and the hydroxyl functionality. The commercially available compound 1-[(methylamino)methyl]cyclopentan-1-ol (B2369928) serves as an ideal precursor for such a strategy. biosynth.comuni.lunih.govbldpharm.com

This approach necessitates the conversion of the tertiary hydroxyl group into a good leaving group. This can be achieved through various methods, such as tosylation, mesylation, or conversion to a halide. Once the hydroxyl group is activated, treatment with a base can induce an intramolecular nucleophilic substitution, where the nitrogen of the methylamino group displaces the leaving group to form the four-membered azetidine ring, yielding the 6-methyl-6-azaspiro[3.4]octane framework directly with the hydroxyl group at the 2-position.

Tandem reactions that form multiple rings in one pot are also powerful strategies. For instance, a tandem intramolecular cyclization/methylation reaction of a functionalized 5,5-disubstituted pyrazoline has been used to synthesize spiropyrazolines, a strategy that could be adapted for azaspirocycles. nih.gov

Ring Expansion Strategies for Spirocyclic Azetidines

While less common for the direct synthesis of the 6-azaspiro[3.4]octane system, ring expansion strategies represent a potential, albeit more complex, approach. These methods typically involve the rearrangement of a smaller spirocyclic system to a larger one.

For instance, a suitably substituted 5-azaspiro[2.4]heptane derivative could theoretically undergo a ring expansion of the three-membered aziridine (B145994) ring to the four-membered azetidine ring. Such transformations are often promoted by acid or thermal conditions and proceed through a bicyclic aziridinium (B1262131) ion intermediate. However, controlling the regioselectivity of the ring opening can be challenging.

Another hypothetical route could involve the expansion of a spiro[3.3]heptane derivative. For example, a Meinwald-type rearrangement of an oxaspiro[2.0.3.1]octane system, which can be derived from a spiro[3.3]heptanone, could potentially lead to the formation of a spiro[3.4]octane skeleton. uni.lu The introduction of the nitrogen atom would require further synthetic steps.

Precursor Design and Synthesis

The success of any synthetic strategy hinges on the efficient preparation of key precursors and intermediates.

Preparation of Key Intermediates for Spiro[3.4]octane Scaffolds

For the annulation strategies, the synthesis of appropriately functionalized cyclopentane or azetidine starting materials is crucial.

For Azetidine Annulation: Key intermediates include 1,1-bis(halomethyl)cyclopentane or 1,1-bis(hydroxymethyl)cyclopentane, which can be prepared from cyclopentanone through various multi-step sequences. The synthesis of 1-(aminomethyl)cyclopentane derivatives is also essential.

For Cyclopentane Annulation: N-protected azetidin-3-one is a pivotal intermediate. It can be synthesized from epichlorohydrin (B41342) and a suitable amine, followed by oxidation of the resulting azetidin-3-ol.

For Intramolecular Cyclization: The precursor 1-[(methylamino)methyl]cyclopentan-1-ol is a key intermediate that is commercially available. biosynth.comuni.lunih.govbldpharm.com Its synthesis can be envisioned starting from cyclopentanone. The addition of a cyanide source (e.g., from trimethylsilyl (B98337) cyanide) to cyclopentanone would yield a cyanohydrin. Reduction of the nitrile to a primary amine, followed by N-methylation, would provide the desired precursor. Alternatively, a Strecker-type reaction on cyclopentanone with methylamine (B109427) and a cyanide source could provide a more direct route to the corresponding aminonitrile, which can then be hydrolyzed and reduced.

A plausible synthetic route to a precursor for the intramolecular cyclization to form the ketone, 6-methyl-6-azaspiro[3.4]octan-2-one, would start from 1-cyanocyclopentanecarboxylic acid. This can be converted to the corresponding N-methylamide, which upon reduction of the nitrile and subsequent intramolecular cyclization would yield the desired spirocyclic ketone. The ketone can then be reduced to the target alcohol.

The table below summarizes some of the key precursors and their synthetic utility.

PrecursorStructureSynthetic Application
1,1-Bis(chloromethyl)cyclopentaneClCH₂-C₅H₈-CH₂ClAnnulation of the azetidine ring
N-Boc-azetidin-3-oneC₈H₁₃NO₃Annulation of the cyclopentane ring
1-[(Methylamino)methyl]cyclopentan-1-olC₇H₁₅NOIntramolecular cyclization to form the target molecule
1-Cyanocyclopentanecarboxylic acidC₇H₉NO₂Precursor for the synthesis of 6-methyl-6-azaspiro[3.4]octan-2-one

Functionalized Azetidine and Cyclopentane Precursors

The synthesis of azaspiro[3.4]octane systems can be efficiently achieved by starting with either a pre-functionalized azetidine or a functionalized cyclopentane derivative. rsc.orgresearchgate.net This approach strategically builds one ring onto the other. The azetidine ring, a four-membered nitrogen-containing heterocycle, is notable for its ring strain (approximately 25.4 kcal/mol), which influences its reactivity. rsc.orgresearchgate.net This inherent strain makes azetidines valuable as both stable, rigid scaffolds and reactive intermediates. researchgate.netnih.gov

Three distinct and successful routes have been developed for the synthesis of the parent 2-azaspiro[3.4]octane, which provide a blueprint for accessing the 6-methyl-2-ol derivative. rsc.orgresearchgate.net These routes utilize readily available starting materials and conventional chemical transformations. rsc.orgresearchgate.net One approach involves the annulation of the cyclopentane ring onto an azetidine precursor, while the other two focus on constructing the azetidine ring onto a cyclopentane framework. rsc.orgresearchgate.net

RoutePrecursor TypeGeneral StrategyMerits
1 AzetidineAnnulation of a cyclopentane ring.Employs conventional transformations. rsc.orgresearchgate.net
2 CyclopentaneAnnulation of an azetidine ring (Method A).Utilizes readily available starting materials. rsc.orgresearchgate.net
3 CyclopentaneAnnulation of an azetidine ring (Method B).Involves minimal chromatographic purification. rsc.orgresearchgate.net

Specific Reaction Mechanisms and Methodologies

Several powerful reaction mechanisms are employed to construct the azaspiro[3.4]octane core and its analogues. These methods offer access to complex three-dimensional structures, often with high degrees of stereocontrol.

[3+2] Cycloaddition Reactions for Azaspiro[3.4]octane Synthesis

The [3+2] cycloaddition is a powerful method for constructing five-membered rings, involving the reaction of a three-atom component (1,3-dipole) with a two-atom component (a dipolarophile). uchicago.eduyoutube.com This strategy is highly effective for synthesizing carbocycles and heterocycles. nih.govnih.gov In the context of azaspiro[3.4]octane synthesis, a plausible approach involves the reaction of an azetidine-derived alkene (as the dipolarophile) with a suitable 1,3-dipole to form the spiro-fused cyclopentane ring.

Alternatively, palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an appropriate acceptor can be envisioned. This method is well-established for creating five-membered carbocycles and can generate one or more quaternary carbons in a single step. nih.gov

Staudinger Synthesis for Spiro-β-Lactam Analogues

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone reaction for the synthesis of β-lactams. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for creating spiro-β-lactam analogues of the target compound, where the β-lactam is fused at the spirocyclic center. researchgate.net The reaction proceeds through a zwitterionic intermediate, and the subsequent ring closure yields the four-membered lactam ring. organic-chemistry.org

This methodology has been successfully applied to generate spiro-lactams, which are valued for their structural rigidity and biological activity. researchgate.net For instance, the reaction of an imine derived from cyclopentanone with a suitable ketene can produce a 6-azaspiro[3.4]octan-7-one structure. Subsequent reduction of the lactam carbonyl group would provide access to the core azetidine ring of the target compound. The stereochemical outcome of the cycloaddition can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Enantioselective variants, often employing chiral catalysts, have significantly broadened the scope of this reaction, allowing for the synthesis of chiral β-lactams. organic-chemistry.orgnih.gov

Reactant 1 (Imine Source)Reactant 2 (Ketene Source)Product TypeReference
Cyclopentanone-derived imineSubstituted keteneSpiro-β-lactam wikipedia.orgresearchgate.net
Isatin-derived Schiff basesAromatic isocyanatesSpiro cyclo-indolyl β-lactam researchgate.net
BenzylidenemethylamineEthanesulfonyl chlorideβ-sultam (sulfa-analogue) wikipedia.org

Borylative Cyclization Strategies and Their Scope

Copper-catalyzed borylative cyclization has emerged as a potent method for the stereocontrolled synthesis of complex, nitrogen-containing heterocycles. nih.govnih.gov This process involves the functionalization of an olefin through a cyclization reaction that incorporates a boron moiety. nih.gov This strategy is particularly useful for constructing molecules with adjacent stereocenters, including quaternary ones. nih.govnih.gov

In a potential synthesis of this compound, a substrate containing an appropriately positioned alkene and an azetidine ring could undergo an intramolecular borylative cyclization. mdpi.com This would form the cyclopentane ring and install a boron group, which can then be easily oxidized to the desired hydroxyl group at the C2 position. The reaction demonstrates good functional group tolerance and can achieve high levels of enantio- and diastereocontrol, often through the use of chiral phosphine (B1218219) ligands with a copper catalyst. nih.govnih.gov

Transition-Metal Catalyzed Routes for Amine Synthesis

Transition-metal catalysis offers highly efficient and atom-economical routes for the synthesis of aliphatic amines, which are key structural components of the target molecule. acs.org Hydroamination, the direct addition of an amine N-H bond across an alkene, is an ideal method for forming C-N bonds. acs.org This could be applied in an intramolecular fashion to form the azetidine ring from an amino-alkene precursor. Catalytic systems based on iridium and palladium have shown significant promise in this area. acs.org

Another powerful strategy is transition-metal-catalyzed C-H amination. For example, Pd(II)-catalyzed intramolecular C(sp³)–H amination can be used to construct azetidine rings from an open-chain amine precursor. rsc.org This approach involves the direct conversion of a C-H bond into a C-N bond, representing a highly efficient synthetic transformation. rsc.orgacs.org

Nucleophilic Substitution Reactions in Azaspiro[3.4]octane Formation

Nucleophilic substitution is a fundamental bond-forming reaction in organic synthesis. youtube.com In the context of forming the 6-azaspiro[3.4]octane skeleton, intramolecular nucleophilic substitution is a key ring-closing strategy. This typically involves a nitrogen nucleophile attacking an electrophilic carbon center to displace a leaving group, thereby forming the cyclic azetidine ring. rsc.orgresearchgate.net

For example, a common route involves a cyclopentane precursor bearing both an amine (or a protected amine) and an alkyl halide or sulfonate ester on a side chain. Upon deprotection or activation, the nitrogen atom acts as an intramolecular nucleophile, attacking the carbon with the leaving group to forge the azetidine ring and create the spirocyclic junction. This two-step process of addition followed by elimination is also the key mechanism in nucleophilic aromatic substitution, although the substrates and intermediates differ. youtube.com

Stereoselective Synthesis of 6 Methyl 6 Azaspiro 3.4 Octan 2 Ol

Enantioselective Approaches to the Azaspiro[3.4]octane Core

The construction of the azaspiro[3.4]octane skeleton with a predefined absolute stereochemistry is a critical step in the synthesis of enantiomerically pure 6-Methyl-6-azaspiro[3.4]octan-2-ol. While direct enantioselective methods for this specific compound are not extensively documented in publicly available literature, several strategies have been developed for the asymmetric synthesis of the broader class of azaspiro[3.4]octanes. These approaches often involve the creation of the spirocyclic core in a way that establishes the desired chirality.

One common strategy involves the intramolecular cyclization of a suitably substituted proline derivative. For instance, the synthesis of related 2,6-diazaspiro[3.4]octane systems has been achieved with high diastereomeric ratios (up to 98:2) through methodologies that deliver differentially protected amines within the final product. researchgate.net Such approaches could potentially be adapted for the synthesis of the 6-azaspiro[3.4]octane core by using a proline-based starting material with appropriate functional groups for the subsequent formation of the cyclobutane (B1203170) ring.

Another powerful technique is the [3+2] cycloaddition reaction. The reaction between an azomethine ylide and an appropriate dipolarophile can construct the pyrrolidine (B122466) ring of the azaspiro[3.4]octane system. The stereochemical outcome of this reaction can be influenced by the use of chiral catalysts or by incorporating chirality into one of the reactants. For example, the synthesis of spirooxindole analogs, which share the spirocyclic junction, has been achieved through [3+2] cycloaddition reactions of azomethine ylides. nih.gov

Enzymatic approaches are also gaining traction for the synthesis of chiral spirocycles. While not directly applied to this compound, stereodivergent enzymatic platforms have been developed for the synthesis of other azaspiroalkanes, offering a potential avenue for future research.

Diastereoselective Control in Functionalization

Once the racemic or achiral 6-Methyl-6-azaspiro[3.4]octane core is in hand, the next challenge lies in the diastereoselective introduction of the hydroxyl group at the C-2 position. This is typically achieved through the reduction of a precursor ketone, 6-Methyl-6-azaspiro[3.4]octan-2-one. The stereochemical outcome of this reduction is influenced by the steric environment around the carbonyl group and the choice of reducing agent.

The facial selectivity of the hydride attack on the carbonyl can be directed by the existing stereochemistry of the spirocyclic system, though in the case of a racemic ketone, this will produce a mixture of diastereomers. The use of bulky reducing agents can enhance the diastereoselectivity by favoring attack from the less hindered face of the molecule.

An alternative strategy involves the diastereoselective functionalization of a precursor that already contains a chiral element. For instance, if a chiral auxiliary is used to construct the azaspiro[3.4]octane core, it can direct the subsequent functionalization of the cyclopentane (B165970) ring.

Chiral Auxiliary and Ligand-Based Strategies

The use of chiral auxiliaries is a well-established method for achieving stereocontrol in organic synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

While specific applications of chiral auxiliaries for the synthesis of this compound are not widely reported, general principles can be applied. For example, a chiral auxiliary could be attached to the nitrogen atom of the azaspiro[3.4]octane precursor. This chiral group could then direct the stereoselective reduction of the C-2 ketone. Commonly used chiral auxiliaries that could potentially be adapted for this purpose include Evans oxazolidinones or pseudoephedrine derivatives.

Ligand-based strategies involve the use of a chiral ligand in combination with a metal catalyst to induce enantioselectivity in a reaction. For the synthesis of this compound, a chiral ligand could be employed in a catalytic hydrogenation or transfer hydrogenation of 6-Methyl-6-azaspiro[3.4]octan-2-one. The chiral ligand-metal complex would create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the alcohol.

Resolution Techniques for Enantiomeric Purity

In cases where a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture of this compound is a viable strategy to obtain the pure enantiomers.

One common method of resolution is the formation of diastereomeric salts. The racemic alcohol can be reacted with a chiral acid to form a mixture of diastereomeric salts. These salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral acid can be removed to yield the individual enantiomers of the alcohol.

Another powerful technique is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic compound. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. This technique can be highly effective for obtaining enantiomerically pure compounds.

Structural Characterization and Analytical Methods

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 6-Methyl-6-azaspiro[3.4]octan-2-ol is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-methyl group, the protons on the azetidine (B1206935) and cyclopentane (B165970) rings, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the N-methyl protons would likely appear as a singlet, while the protons adjacent to the nitrogen and oxygen atoms would be shifted downfield.

¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each carbon atom in a different chemical environment. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbons bonded to the nitrogen and oxygen atoms would also exhibit predictable downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ Singlet ~40-50
CH-OH Multiplet ~65-75
Ring Protons Multiplets ~20-60
Spiro Carbon N/A ~60-70

Note: The data in this table is predicted and may vary from experimental values.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (C₈H₁₅NO), high-resolution mass spectrometry would confirm its elemental composition. Predicted mass spectrometry data indicates the expected mass for various adducts of the molecule. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 142.12265

Source: PubChem CID 122450667 researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and C-N bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group, while C-H stretching vibrations would appear around 2850-3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (alcohol) 3200-3600 (broad)
C-H Stretch (alkane) 2850-3000

Chromatographic Purification and Analysis

Purification is a critical step to isolate the target compound from reaction byproducts and starting materials. Chromatographic techniques are central to achieving high purity.

Column chromatography is a standard method for the purification of organic compounds. In the case of this compound, a polar stationary phase like silica (B1680970) gel would likely be used. The choice of eluent (mobile phase) is crucial for effective separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate (B1210297) mixture), would allow for the separation of the desired compound from impurities with different polarities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Recrystallization is a technique used to purify solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impure solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and may involve a single solvent or a mixture of solvents to achieve optimal crystallization.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. eltra.com For a newly synthesized compound like this compound, this technique provides definitive proof of its empirical formula, C₈H₁₅NO. The method involves the complete combustion of a small, precisely weighed sample in an oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified by detectors.

The experimentally determined percentages of C, H, and N are compared to the theoretically calculated values. A close agreement between the found and calculated values, typically within a ±0.4% margin, is required by most scientific journals as evidence of compound purity and correct elemental composition. researchgate.net

Table 2: Theoretical Elemental Composition of this compound (C₈H₁₅NO)

ElementAtomic MassCountTotal MassPercentage (%)
Carbon (C)12.011896.08868.08
Hydrogen (H)1.0081515.12010.71
Nitrogen (N)14.007114.0079.92
Oxygen (O)15.999115.99911.33
Total 141.214 100.00

Structural Conformation and Rigidity Analysis

The spirocyclic framework of this compound, where a cyclobutane (B1203170) and a cyclopentane ring are joined at a single carbon atom, confers significant conformational rigidity upon the molecule. chemrxiv.org This structural feature is of great interest as it creates a well-defined three-dimensional arrangement of atoms, which is often a desirable trait in medicinal chemistry. Unlike more flexible acyclic or monocyclic structures, the movement of the rings in a spiro compound is highly restricted.

The precise three-dimensional structure and relative configuration of diastereomers of similar spirocyclic systems have been determined using advanced analytical methods. nih.gov X-ray crystallography on a suitable single crystal can provide definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. chemrxiv.org Additionally, 2D Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of protons, which allows for the assignment of the relative stereochemistry (e.g., cis vs. trans isomers) in solution. nih.gov The cyclobutane ring in such structures is known to adopt a puckered, non-planar conformation. chemenu.com This inherent rigidity and defined spatial structure are key characteristics of azaspiro[3.4]octane derivatives.

Chemical Reactivity and Derivatization Strategies

Transformations at the Hydroxyl Group (C2-position)

The secondary hydroxyl group at the C2 position is a prime site for a variety of chemical modifications, enabling the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Etherification Reactions

The hydroxyl group of 6-methyl-6-azaspiro[3.4]octan-2-ol can readily undergo esterification with a wide range of carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or facilitated by coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)). The choice of reaction conditions can be tailored based on the nature of the acylating agent and the desired ester. For instance, the use of a strong acid catalyst is common for esterification with carboxylic acids, often requiring elevated temperatures and removal of water to drive the equilibrium towards the product. Alternatively, milder conditions can be employed with more reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Etherification of the C2-hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of the alkylating agent (R-X) allows for the introduction of a wide variety of alkyl or aryl groups.

Table 1: Potential Esterification and Etherification Reactions of this compound

Reaction TypeReagentsPotential Product
EsterificationAcetic anhydride, Pyridine6-Methyl-6-azaspiro[3.4]octan-2-yl acetate (B1210297)
EsterificationBenzoyl chloride, Triethylamine6-Methyl-6-azaspiro[3.4]octan-2-yl benzoate
Etherification1. Sodium hydride; 2. Methyl iodide2-Methoxy-6-methyl-6-azaspiro[3.4]octane
Etherification1. Potassium tert-butoxide; 2. Benzyl (B1604629) bromide2-(Benzyloxy)-6-methyl-6-azaspiro[3.4]octane

Oxidation and Reduction Pathways

Oxidation of the secondary alcohol at the C2 position would yield the corresponding ketone, 6-methyl-6-azaspiro[3.4]octan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), Dess-Martin periodinane (DMP) oxidation, and oxidation with chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous sulfuric acid). Given the presence of a tertiary amine in the molecule, milder, non-acidic conditions such as those of the Swern or DMP oxidation may be preferable to avoid potential side reactions at the nitrogen atom.

Conversely, while the hydroxyl group is already in a reduced state, the introduction of unsaturation into the cyclopentane (B165970) ring could be followed by reduction. For instance, dehydration of the alcohol would lead to an alkene, which could then be subjected to various reduction methods to yield a saturated spirocycle without the hydroxyl group.

Table 2: Potential Oxidation of this compound

ReagentProduct
Pyridinium chlorochromate (PCC)6-Methyl-6-azaspiro[3.4]octan-2-one
Dess-Martin periodinane (DMP)6-Methyl-6-azaspiro[3.4]octan-2-one
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)6-Methyl-6-azaspiro[3.4]octan-2-one

Reactions Involving the Tertiary Amine (N6-position)

The tertiary amine at the N6 position provides another reactive handle for derivatization, allowing for modifications that can significantly impact the basicity, polarity, and biological activity of the molecule.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the tertiary amine is nucleophilic and can participate in N-alkylation and N-acylation reactions. However, as a tertiary amine, it is already fully substituted with alkyl groups and cannot undergo further direct alkylation or acylation at the nitrogen atom itself to form a new C-N or C=O bond while remaining a tertiary amine.

Quaternization of the Nitrogen Atom

The tertiary amine can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. For example, reaction with methyl iodide would yield 2-hydroxy-6,6-dimethyl-6-azaspiro[3.4]octan-6-ium iodide. The formation of a quaternary ammonium salt introduces a permanent positive charge, which can dramatically alter the solubility and biological properties of the compound. The rate of quaternization is influenced by the nature of the alkyl halide, with reactivity generally following the order I > Br > Cl.

Table 3: Potential Quaternization Reactions of this compound

ReagentPotential Product
Methyl iodide2-Hydroxy-6,6-dimethyl-6-azaspiro[3.4]octan-6-ium iodide
Ethyl bromide6-Ethyl-2-hydroxy-6-methyl-6-azaspiro[3.4]octan-6-ium bromide
Benzyl chloride6-Benzyl-2-hydroxy-6-methyl-6-azaspiro[3.4]octan-6-ium chloride

Modifications of the Spirocyclic System

While reactions at the hydroxyl and amine functionalities are more common, modifications to the spirocyclic carbon skeleton itself represent a more advanced and challenging derivatization strategy. These transformations could involve ring-opening, ring-expansion, or the introduction of additional functional groups onto the carbocyclic ring.

For instance, under certain conditions, ring-opening of the azetidine (B1206935) ring could be envisioned, potentially initiated by reagents that can react with the tertiary amine and induce bond cleavage. However, such reactions would fundamentally alter the core spirocyclic structure.

More controlled modifications might involve functionalization of the cyclopentane ring. For example, the ketone formed from oxidation of the C2-hydroxyl group could serve as a handle for further reactions. Alpha-halogenation of the ketone followed by elimination could introduce an α,β-unsaturated ketone, a versatile intermediate for conjugate addition reactions. This would allow for the introduction of a wide range of carbon and heteroatom nucleophiles at the C3 position.

Ring-Opening Reactions (Selective and Non-Selective)

While specific literature on the ring-opening of this compound is not available, the potential for such reactions can be inferred from the fundamental chemistry of its constituent rings.

Cyclobutane (B1203170) Ring: The cyclobutane ring, while less strained than its cyclopropane (B1198618) counterpart, can undergo ring-opening under specific conditions. These reactions typically require activation, either through the introduction of adjacent electron-withdrawing groups or through transition-metal catalysis. The presence of the alcohol at the C2 position could potentially facilitate cleavage of the C1-C2 or C2-C3 bond under acidic or reductive conditions, although this would likely require harsh conditions.

Pyrrolidine (B122466) Ring: The N-methylated pyrrolidine ring is generally a stable saturated heterocycle. Ring-opening would necessitate more targeted chemical strategies. One classical approach would involve quaternization of the tertiary amine with an alkyl halide (e.g., methyl iodide) followed by Hofmann elimination. This sequence would open the ring to yield an alkene-containing acyclic amine, fundamentally altering the scaffold.

Functionalization of the Cyclobutane and Pyrrolidine Rings

The functional handles present in this compound allow for diverse derivatization strategies, enabling the exploration of chemical space around this sp³-rich core. The synthesis of related azaspiro[3.4]octane modules with varied functionalities, such as ketones and amines, underscores the potential for elaboration. lookchem.com

Functionalization of the Cyclobutane Ring: The secondary alcohol at the C2 position is the most prominent site for modification. Standard alcohol chemistry can be readily applied to introduce a variety of functional groups.

Oxidation: The alcohol can be oxidized to the corresponding ketone, 6-Methyl-6-azaspiro[3.4]octan-2-one, using a range of common oxidizing agents (e.g., PCC, Swern, or Dess-Martin oxidation). This ketone serves as a versatile intermediate for subsequent reactions such as reductive amination to introduce new amine substituents. lookchem.com

Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions like Steglich or Fischer esterification) would yield esters. Similarly, etherification reactions (e.g., Williamson ether synthesis) can be used to append different alkyl or aryl groups.

Functionalization of the Pyrrolidine Ring: The pyrrolidine ring contains a tertiary amine.

N-Oxidation: The nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties and steric profile of the molecule.

N-Demethylation: While challenging, demethylation could be achieved to provide the secondary amine, 6-azaspiro[3.4]octan-2-ol, opening up a new vector for functionalization via N-acylation, N-alkylation, or N-arylation, similar to strategies used for related diazaspirocycles. mdpi.com

RingPositionFunctional GroupPotential ReactionsResulting Functionality
CyclobutaneC2Secondary AlcoholOxidationKetone
EsterificationEster
EtherificationEther
Conversion to Leaving GroupHalide, Tosylate, Triflate
PyrrolidineN6Tertiary AmineQuaternizationQuaternary Ammonium Salt
N-OxidationN-Oxide
N-DemethylationSecondary Amine

Integration into Complex Molecular Architectures

The rigid, three-dimensional structure of the 6-azaspiro[3.4]octane core makes it an attractive building block for constructing more complex molecules, particularly in the field of medicinal chemistry where sp³-rich scaffolds are highly valued. mdpi.comresearchgate.net

Coupling Reactions for Scaffold Expansion (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, which joins an organoboron species with a halide or triflate, is particularly noteworthy for its mild conditions and broad functional group tolerance. organic-chemistry.org While the parent alcohol is not a direct participant, it serves as a handle to install a suitable coupling partner.

A plausible strategy involves the oxidation of the C2-alcohol to the ketone, followed by conversion to an enol triflate. This triflate is an excellent electrophile for Suzuki coupling reactions with a wide range of aryl- or vinylboronic acids. researchgate.net This sequence introduces a new carbon-carbon bond at the C2 position, appending aromatic or unsaturated moieties to the cyclobutane ring and significantly expanding the molecular framework. The general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-triflate bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com

StepReactionReagents/ConditionsIntermediate/ProductPurpose
1OxidationPCC or Dess-Martin periodinane6-Methyl-6-azaspiro[3.4]octan-2-oneActivate C2 position
2Enol Triflate FormationKHMDS, Comins' reagent6-Methyl-6-azaspiro[3.4]oct-1-en-2-yl triflateInstall coupling handle
3Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)2-Aryl-6-methyl-6-azaspiro[3.4]oct-1-eneScaffold expansion via C-C bond formation

Formation of Macrocyclic Structures Incorporating the Azaspiro[3.4]octane Core

Macrocycles are of significant interest in drug discovery. The 6-azaspiro[3.4]octane scaffold can serve as a conformationally restricted linker element in the synthesis of macrocyclic structures. acs.org The bifunctional nature of derivatives of this compound makes them suitable for such applications. For instance, the C2-alcohol could be used as one attachment point in a macrocyclization reaction. A second functional handle, either present in a precursor or installed on the pyrrolidine ring (e.g., via a linker attached to the nitrogen after demethylation), would allow for the formation of a large ring structure. Incorporating the rigid spirocyclic core can pre-organize the macrocyclic structure, potentially enhancing binding affinity to biological targets.

Utility as a Building Block in Multi-Step Syntheses

Spirocyclic scaffolds are valuable components in modern medicinal chemistry, offering a path to novel, three-dimensional molecules that can "escape from flatland". researchgate.netnih.gov The 2,6-diazaspiro[3.4]octane core, a close relative of the scaffold , is considered an emerging privileged structure in drug discovery, appearing in compounds with diverse biological activities. mdpi.com

By analogy, this compound is a valuable building block for the following reasons:

Structural Rigidity: The spirocyclic system provides a conformationally constrained framework, which can reduce the entropic penalty of binding to a biological target.

Three-Dimensionality: It introduces a well-defined sp³-rich core, a desirable feature for improving the physicochemical properties and selectivity of drug candidates.

Vectorial Functionalization: The functional groups (the C2-alcohol and the N-methyl group) are held in a specific spatial orientation, allowing for precise vectoral expansion of the molecule to probe protein binding pockets.

The synthesis of libraries of compounds based on this and related azaspiro[3.4]octane modules can lead to the discovery of novel therapeutics. lookchem.commdpi.com The utility of such scaffolds has been demonstrated in the development of inhibitors for targets in cancer, infectious diseases, and metabolic disorders. mdpi.comacs.org

Mechanistic Investigations of Reactions Involving 6 Methyl 6 Azaspiro 3.4 Octan 2 Ol

Elucidation of Reaction Pathways for Spirocycle Formation

The formation of the 6-azaspiro[3.4]octane skeleton is a key synthetic challenge, and its mechanism can be approached through several strategic annulation pathways. Based on synthetic routes developed for the parent 2-azaspiro[3.4]octane, the construction of the spirocyclic core of 6-Methyl-6-azaspiro[3.4]octan-2-ol can be envisioned through two primary disconnection approaches: formation of the five-membered pyrrolidine (B122466) ring followed by the four-membered cyclobutane (B1203170) ring, or the reverse. rsc.org

One plausible pathway involves an intramolecular cyclization to form the pyrrolidine ring as a key step. This could start from a suitably functionalized cyclobutane precursor. For instance, a cyclobutane derivative bearing an amino group and a leaving group at the 1 and 2 positions of an ethyl side chain could undergo intramolecular nucleophilic substitution to forge the five-membered ring. The subsequent introduction of the methyl group on the nitrogen and the hydroxyl group on the cyclobutane ring would complete the synthesis.

Alternatively, a strategy involving the initial formation of the pyrrolidine ring followed by annulation of the cyclobutane ring can be considered. A potential route could involve a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings. The reaction of an azomethine ylide with a suitable cyclobutene derivative could directly establish the azaspiro[3.4]octane core. The specific substitution pattern of this compound would be achieved by selecting appropriately substituted starting materials. For instance, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane has been achieved through such a cycloaddition approach, highlighting the feasibility of this pathway for related spirocycles. researchgate.net

A third potential pathway could involve a ring-closing metathesis (RCM) reaction, which has been effectively used in the synthesis of other spirocyclic systems. A diene precursor containing the necessary nitrogen and oxygen functionalities could be cyclized using a Grubbs-type catalyst to form one of the rings, followed by a second ring-closing event to complete the spirocyclic framework.

PathwayKey Mechanistic StepPrecursorsPotential Advantages
Sequential Annulation (Pyrrolidine first)Intramolecular Nucleophilic SubstitutionFunctionalized CyclobutaneConvergent Synthesis
Sequential Annulation (Cyclobutane first)Intramolecular CyclizationFunctionalized PyrrolidineStereocontrol possibilities
[3+2] CycloadditionAzomethine Ylide CycloadditionAzomethine Ylide and Cyclobutene derivativeHigh efficiency and atom economy
Ring-Closing MetathesisOlefin MetathesisDiene PrecursorAccess to complex structures

Stereochemical Mechanism Studies in Asymmetric Syntheses

The presence of a stereocenter at the 2-position of the cyclobutane ring in this compound necessitates the consideration of stereochemical control in its synthesis. While specific asymmetric syntheses for this exact molecule are not reported, the principles of stereochemical induction from related systems can be applied.

An asymmetric synthesis would likely rely on one of three main strategies: the use of a chiral auxiliary, a chiral catalyst, or a chiral substrate. In a chiral auxiliary-based approach, a chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

A more elegant and efficient approach involves the use of a chiral catalyst. For instance, in a catalytic asymmetric reduction of a precursor ketone, 6-Methyl-6-azaspiro[3.4]octan-2-one, a chiral reducing agent or a metal complex with a chiral ligand could be employed to selectively produce one enantiomer of the alcohol. The mechanism of such a reaction would involve the formation of a transient diastereomeric complex between the substrate and the catalyst, leading to a lower energy transition state for the formation of one enantiomer over the other.

Substrate-controlled synthesis is another viable strategy, where an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, if a starting material with a pre-existing chiral center is used, the steric and electronic environment around this center can influence the facial selectivity of an incoming reagent, leading to a diastereoselective transformation.

Role of Catalysts and Reagents in Directed Reactivity

The choice of catalysts and reagents is crucial in directing the reactivity and selectivity of the reactions to form this compound. In the context of the plausible reaction pathways discussed, various types of catalysts and reagents would play specific mechanistic roles.

In a [3+2] cycloaddition pathway, a Lewis acid catalyst could be employed to activate the dipolarophile, thereby accelerating the reaction and potentially influencing the regioselectivity and stereoselectivity. The catalyst would coordinate to the electron-withdrawing group of the dipolarophile, lowering the energy of its LUMO and facilitating the interaction with the HOMO of the azomethine ylide.

For pathways involving intramolecular cyclization via nucleophilic substitution, the choice of the base is critical. A non-nucleophilic, sterically hindered base would be required to deprotonate the amine without competing in the substitution reaction. The solvent would also play a significant role, with polar aprotic solvents generally favoring SN2-type reactions.

In a potential synthesis involving a ring-closing metathesis (RCM) reaction, the choice of the ruthenium-based catalyst (e.g., Grubbs' catalysts) would be paramount. The catalyst's structure influences its stability, activity, and tolerance to functional groups. The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps, with the catalyst mediating the cleavage and reformation of carbon-carbon double bonds.

Reaction TypeCatalyst/ReagentMechanistic Role
[3+2] CycloadditionLewis Acid (e.g., Sc(OTf)3)Activation of the dipolarophile
Intramolecular CyclizationNon-nucleophilic base (e.g., DBU)Deprotonation of the nucleophile
Ring-Closing MetathesisGrubbs' CatalystCatalysis of olefin metathesis
Asymmetric ReductionChiral Reducing Agent (e.g., CBS reagent)Enantioselective reduction of a ketone

Intermediates Identification and Characterization

The direct identification and characterization of reaction intermediates in the synthesis of this compound would require specialized techniques such as in-situ spectroscopy (e.g., NMR, IR) or trapping experiments. In the absence of such specific studies, the nature of the intermediates can be inferred from the proposed reaction mechanisms.

In a stepwise annulation strategy, key intermediates would be the monofunctionalized cyclobutane or pyrrolidine derivatives. For instance, in a pathway starting with the cyclobutane ring, an intermediate such as 1-(2-bromoethyl)cyclobutanamine could be proposed. The characterization of such an intermediate would involve standard spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm its structure before proceeding to the subsequent cyclization step.

For a [3+2] cycloaddition pathway, the primary intermediate would be the azomethine ylide. These are typically highly reactive species generated in situ. Their existence can often be inferred by the isolation of the final cycloadduct or by trapping with a highly reactive dipolarophile. Computational studies could also be employed to calculate the structure and energy of the transient ylide intermediate and the transition state of the cycloaddition reaction, providing theoretical support for its involvement.

In a ring-closing metathesis approach, the key intermediates would be the metallacyclobutane species formed between the ruthenium catalyst and the diene substrate. These intermediates are part of the catalytic cycle and are generally not isolated. However, their involvement is a cornerstone of the well-established mechanism of olefin metathesis.

Computational Chemistry and Theoretical Studies

Conformational Analysis of the Azaspiro[3.4]octane Ring System

Theoretical studies on similar spirocyclic systems often employ computational methods to identify low-energy conformations and the energy barriers between them. For the azaspiro[3.4]octane scaffold, the pyrrolidine (B122466) ring can adopt various envelope and twisted conformations, while the cyclobutane (B1203170) ring is typically puckered. The presence of the nitrogen atom introduces the possibility of nitrogen inversion, further diversifying the conformational possibilities.

Substituents on the ring system, such as the methyl group on the nitrogen and the hydroxyl group on the cyclobutane ring in 6-Methyl-6-azaspiro[3.4]octan-2-ol, would significantly influence the conformational preferences through steric and electronic effects. For instance, the methyl group's orientation (axial vs. equatorial with respect to the pyrrolidine ring's average plane) would lead to different steric interactions and, consequently, different conformational energies.

A representative, albeit hypothetical, conformational analysis would involve a systematic search of the potential energy surface using methods like molecular mechanics or more accurate quantum mechanical calculations. The results of such an analysis for a generic N-substituted azaspiro[3.4]octane are presented in the table below to illustrate the concept.

ConformerPyrrolidine PuckeringCyclobutane PuckeringRelative Energy (kcal/mol)
AEnvelope (N-flap)Puckered0.00
BTwistPuckered1.5
CEnvelope (C-flap)Puckered2.1

Note: This table is illustrative and not based on published data for this compound.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. nih.gov For this compound, these calculations would provide insights into its molecular orbital energies, charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov

In the case of this compound, the lone pair of electrons on the nitrogen atom is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack or protonation. The hydroxyl group would also influence the electronic structure through its electron-donating and hydrogen-bonding capabilities.

A summary of hypothetical electronic properties calculated for the azaspiro[3.4]octane scaffold is provided below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment1.8 D

Note: This table is illustrative and not based on published data for this compound.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling can be employed to predict the reactivity and selectivity of chemical reactions involving this compound. By modeling the transition states of potential reaction pathways, chemists can gain a deeper understanding of reaction mechanisms and predict product distributions.

For example, in reactions involving the nucleophilic nitrogen atom, computational models could predict whether the reaction proceeds via an SN1 or SN2 mechanism and the stereochemical outcome of the reaction. Similarly, for reactions at the hydroxyl group, modeling could elucidate the most likely products of oxidation or esterification reactions.

In the context of drug discovery, molecular docking studies are a powerful application of molecular modeling. acs.org If this compound were being investigated as a potential ligand for a biological target, docking simulations could predict its binding mode and affinity within the target's active site. acs.org This information is invaluable for designing more potent and selective analogs. For instance, studies on 2,6-diazaspiro[3.4]octane derivatives have utilized molecular docking to understand their binding to the ENPP1 enzyme, highlighting the importance of the spirocyclic scaffold in orienting key functional groups for optimal interactions. acs.org

Prediction of Synthetic Accessibility

The synthetic accessibility of a novel compound is a critical consideration in chemical research and drug development. nih.gov Computational tools have been developed to predict how easily a molecule can be synthesized from commercially available starting materials. nih.govcbirt.net These tools often rely on retrosynthetic analysis algorithms and databases of known chemical reactions. cbirt.net

Several scoring functions, such as the Synthetic Accessibility (SA) score, have been developed to quantify the ease of synthesis. researchgate.net These scores are typically based on factors like molecular complexity, the presence of rare or strained ring systems, and the number of synthetic steps estimated to be required. nih.govresearchgate.net

For this compound, a synthetic accessibility analysis would likely identify the formation of the spirocyclic core as the key challenge. The synthesis of related azaspiro[3.4]octane systems has been reported, often involving multi-step sequences. researchgate.netnih.govrsc.org A computational prediction would break down the molecule into simpler precursors and evaluate the feasibility of each retrosynthetic step.

The table below provides a hypothetical synthetic accessibility assessment for the target compound.

ParameterPredicted Value/Comment
Synthetic Accessibility (SA) Score3.5 (Moderately complex)
Key Retrosynthetic DisconnectionsC-N bond formation in the pyrrolidine ring; Formation of the cyclobutane ring.
Potential Starting MaterialsSubstituted pyrrolidines and cyclobutanone (B123998) derivatives.

Note: This table is illustrative and not based on published data for this compound.

Synthetic Utility and Broader Applications in Chemical Research

Role as a Privileged Scaffold in Diversity-Oriented Synthesis

Spirocyclic N-heterocycles are increasingly recognized as privileged scaffolds in medicinal chemistry and diversity-oriented synthesis. researchgate.net A privileged scaffold is a molecular framework that is capable of providing ligands for more than one type of biological receptor by decorating the core structure with a variety of functional groups. The 2,6-diazaspiro[3.4]octane core, a close analogue of the 6-azaspiro[3.4]octane system, is considered an emerging privileged structure due to its frequent appearance in compounds with diverse biological activities. mdpi.com

The rigid, yet three-dimensional, nature of the 6-Methyl-6-azaspiro[3.4]octan-2-ol scaffold is key to its utility. It presents functional groups—the hydroxyl and the N-methyl group—in well-defined vectors in three-dimensional space. In a diversity-oriented synthesis campaign, the secondary alcohol can be oxidized to a ketone or used as a handle for esterification, etherification, or inversion of stereochemistry. The tertiary amine, while seemingly less reactive, influences the molecule's physicochemical properties and can be targeted for quaternization or demethylation to a secondary amine, which opens up a vast array of possible derivatizations through amide coupling, reductive amination, or arylation reactions. This allows for the systematic exploration of the chemical space around the core, making it an ideal starting point for generating libraries of compounds with high structural diversity.

Construction of Three-Dimensional Chemical Space

A primary advantage of spirocyclic scaffolds is their intrinsic three-dimensional character, which addresses the need to move beyond the "flatland" of traditional aromatic, sp2-heavy compounds in drug discovery. researchgate.netbldpharm.com The fusion of two rings at a single spirocyclic center forces the molecule to adopt a non-planar conformation. This structural feature is critical for increasing the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical trials. bldpharm.com

Molecules with greater three-dimensionality and conformational restriction, like this compound, often exhibit improved physicochemical properties compared to their acyclic or monocyclic counterparts. researchgate.netbldpharm.com These improvements can include enhanced aqueous solubility and better metabolic stability, as the spirocyclic core can shield parts of the molecule from metabolic enzymes. By providing a rigid framework that projects substituents into distinct regions of space, this scaffold helps in designing molecules that can achieve more specific and complementary interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. bldpharm.com

Precursor for Advanced Organic Transformations

The functional handles present on this compound make it a versatile precursor for more complex molecular designs. The hydroxyl group is a gateway for numerous transformations. For instance, oxidation to the corresponding ketone, 6-methyl-6-azaspiro[3.4]octan-2-one, would provide an electrophilic center for nucleophilic additions, the Wittig reaction, or the formation of enamines.

Furthermore, the synthesis of related azaspiro[3.4]octane systems often involves multi-step sequences where functional groups are strategically introduced and modified. mdpi.comrsc.org For example, in the synthesis of a related 2,6-diazaspiro[3.4]octane, a benzyl (B1604629) group was removed via hydrogenation and replaced with a methyl group through reductive alkylation, demonstrating the accessibility of the nitrogen for modification. mdpi.com The alcohol functionality on this compound could similarly be used to direct reactions or be replaced entirely through substitution chemistry, potentially after conversion to a better leaving group like a tosylate or mesylate. These subsequent transformations allow chemists to build upon the spirocyclic core, integrating it into larger and more functionally sophisticated molecules.

Design of Novel Scaffolds with Defined Spatial Orientations

The quest for novel chemical matter with precisely controlled three-dimensional geometry is a central theme in contemporary organic chemistry and drug discovery. Spirocyclic systems are excellent starting points for this endeavor. Researchers have successfully used azaspiro alkanes to create novel spirocyclic analogues of common pharmacophores like piperidines and diketopiperazines. researchgate.netresearchgate.net

The this compound scaffold can be envisioned as a bioisostere or a conformationally restricted analogue of other important structural motifs. Its rigid framework ensures that any appended functional groups will have a predictable spatial relationship to one another. This is highly advantageous for structure-activity relationship (SAR) studies, as it reduces the conformational ambiguity that can complicate the interpretation of biological data. By serving as a non-classical and rigid core, it enables the design of new molecular shapes that can access previously unexplored regions of chemical and biological space, potentially leading to compounds with novel mechanisms of action or improved selectivity profiles. researchgate.net

Future Research Directions for 6 Methyl 6 Azaspiro 3.4 Octan 2 Ol

Development of More Efficient and Sustainable Synthetic Routes

Key areas for investigation include:

Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods to access specific stereoisomers of 6-Methyl-6-azaspiro[3.4]octan-2-ol is paramount for its application in drug discovery. This could involve asymmetric hydrogenations, transfer hydrogenations, or kinetic resolutions.

Novel Cyclization Strategies: Exploration of novel intramolecular cyclization strategies could provide more direct access to the azaspiro[3.4]octane core. This might include radical cyclizations, transition-metal-catalyzed C-H activation/amination, or organocatalyzed cascade reactions.

Use of Renewable Starting Materials: Investigating synthetic pathways that utilize readily available and renewable starting materials would enhance the sustainability of the synthesis.

Synthetic Strategy Potential Advantages Key Challenges
Asymmetric CatalysisHigh enantiopurity, reduced wasteCatalyst cost and sensitivity, substrate scope
Cascade ReactionsStep and atom economy, increased complexityOptimization of complex reaction cascades
C-H ActivationUse of simple precursors, high atom economyRegio- and stereoselectivity control

Exploration of Novel Reactivity and Uncharted Transformations

The reactivity of the this compound scaffold remains largely unexplored. The interplay between the strained azetidine (B1206935) ring, the cyclopentanol (B49286) moiety, and the tertiary amine offers a rich landscape for discovering novel chemical transformations.

Future research should aim to:

Investigate Ring-Opening and Ring-Expansion Reactions: The inherent strain of the azetidine ring could be leveraged in ring-opening reactions with various nucleophiles to generate novel functionalized cyclopentylamines. Furthermore, controlled ring-expansion reactions could provide access to larger, more complex heterocyclic systems.

Explore Transformations of the Hydroxyl Group: The secondary alcohol provides a handle for a wide range of functional group interconversions. This includes oxidation to the corresponding ketone, which could serve as a key intermediate for further derivatization, and stereoinvertive substitutions to access different diastereomers.

Utilize the Tertiary Amine: The N-methyl group could be a site for demethylation to provide the secondary amine, opening up avenues for further N-functionalization. The tertiary amine itself can direct reactions or act as an internal catalyst.

Advanced Derivatization for Enhanced Structural Complexity

Systematic derivatization of the this compound core is essential for building structure-activity relationships (SAR) in drug discovery programs. Future work should focus on creating libraries of analogues with diverse substitution patterns to explore new chemical space.

Key derivatization strategies include:

Functionalization of the Cyclopentane (B165970) Ring: Introduction of substituents at various positions of the cyclopentane ring would allow for fine-tuning of the molecule's physicochemical properties.

Modification of the N-Substituent: Replacing the N-methyl group with a variety of alkyl, aryl, or functionalized groups can significantly impact biological activity and pharmacokinetic properties.

Generation of Stereoisomeric Libraries: The presence of multiple stereocenters allows for the synthesis of a library of diastereomers and enantiomers, which is crucial for understanding the stereochemical requirements for biological targets.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and derivatization of this compound, the integration of modern automation technologies is essential. Flow chemistry, in particular, offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and facile scalability. nih.govsyrris.comspirochem.com

Future research in this area should focus on:

Developing Continuous Flow Syntheses: Translating key synthetic steps for the preparation of the azaspiro[3.4]octane core into a continuous flow process can lead to higher yields and purity. researchgate.net

Automated Library Synthesis: Combining flow chemistry with automated liquid handling and purification systems can enable the rapid generation of diverse libraries of this compound derivatives for high-throughput screening. nih.gov

In-line Reaction Monitoring and Optimization: The use of in-line analytical techniques (e.g., NMR, IR, MS) can allow for real-time monitoring and optimization of reaction conditions in a flow setup.

Technology Application to this compound Expected Benefits
Flow ChemistrySynthesis of the core scaffold and key intermediates.Improved yield, safety, and scalability. spirochem.com
Automated SynthesisRapid generation of analogue libraries.Accelerated SAR studies.
In-line AnalyticsReal-time reaction monitoring and optimization.Faster process development.

Computational-Driven Design of New Chemical Entities

Computational modeling and in silico screening are powerful tools for the rational design of new chemical entities based on the this compound scaffold. nih.govresearchgate.net These methods can help prioritize synthetic targets and reduce the time and cost associated with drug discovery.

Future computational efforts should include:

Conformational Analysis: A thorough understanding of the conformational preferences of the this compound ring system is crucial for designing molecules that can effectively interact with biological targets.

Pharmacophore Modeling and Virtual Screening: Using the 3D structure of the scaffold, pharmacophore models can be developed and used to screen large virtual libraries for compounds with the potential for desired biological activity.

Prediction of ADME/Tox Properties: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual analogues, helping to identify candidates with favorable drug-like properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 6-Methyl-6-azaspiro[3.4]octan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via spiroannulation reactions involving cyclic ketones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and amine derivatives. Optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, using polar aprotic solvents like DMF at 60–80°C improves cyclization efficiency. Post-synthetic purification via recrystallization (e.g., ethanol-based crystallization ) or column chromatography is critical to isolate the product. Boc-protection strategies (e.g., tert-butyl carbamate derivatives) may stabilize intermediates during multi-step syntheses .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • IR spectroscopy : Identify hydroxyl (-OH) and amine (-NH) stretches (3200–3500 cm⁻¹) .
  • NMR (¹H/¹³C) : Analyze spirocyclic proton environments (e.g., coupling constants for axial/equatorial protons) and carbon chemical shifts for the azaspiro core .
  • Elemental analysis : Verify empirical formula accuracy (C, H, N content) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • pH extremes (e.g., 1.0–13.0 buffers) at 25°C and 40°C for 24–72 hours.
  • Thermal stress (e.g., 60°C for 7 days).
    Monitor degradation via HPLC or LC-MS, focusing on hydroxyl group oxidation or ring-opening byproducts. Stability in DES (deep eutectic solvent) systems, such as choline chloride-based mixtures, may also be explored for enzymatic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.